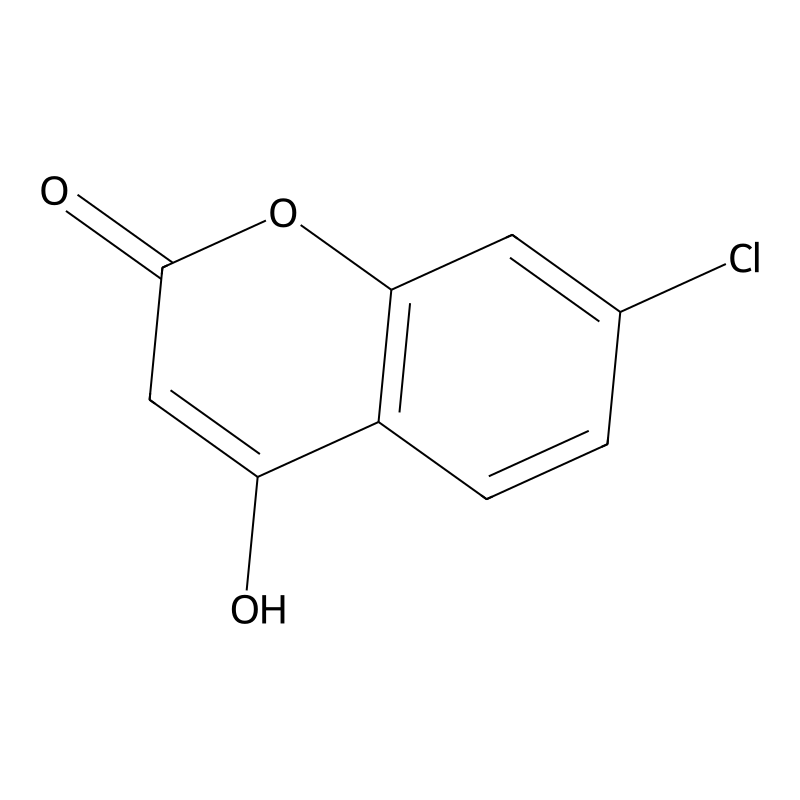

7-chloro-4-hydroxy-2H-chromen-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Benzyl Alcohols:

7-Chloro-4-hydroxy-2H-chromen-2-one, also known as 7-chloro-4-hydroxycoumarin, finds application in the synthesis of benzyl alcohols. It acts as an amberlite and coumarin reagent in a process known as the "FeCl3-mediated benzylic hydroxylation of aromatic compounds." This method enables the efficient conversion of various aromatic compounds into their corresponding benzyl alcohols with good yields. [Source: Biosynth product page, ]

7-chloro-4-hydroxy-2H-chromen-2-one, with the molecular formula C9H5ClO3, is a member of the chromen-2-one class, known for its diverse biological activities. This compound features a chlorine atom at the 7th position and a hydroxyl group at the 4th position of the chromen backbone, which contributes to its unique chemical properties and potential applications in various fields including medicinal chemistry and materials science.

- There is no information available regarding the mechanism of action of this specific compound.

- Chromenones, in general, exhibit various biological activities depending on their structure. Some reported activities include anti-inflammatory, antioxidant, and antitumor properties []. However, these activities require specific research for each chromenone derivative.

- Data on safety and hazards associated with 7-chloro-4-hydroxy-2H-chromen-2-one is not available.

- Chromenones can exhibit varying degrees of toxicity depending on their structure. It is advisable to handle any unknown compound with caution and consult safety data sheets (SDS) for similar chromenone derivatives if available.

- Oxidation: The compound can be oxidized to produce quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The chlorine atom at the 7th position can be replaced by various nucleophiles, such as amines and thiols, leading to a variety of substituted chromen-2-one derivatives .

Research indicates that 7-chloro-4-hydroxy-2H-chromen-2-one exhibits significant biological activities. Notably, it has been studied for its:

- Antimicrobial Properties: Demonstrated effectiveness against various bacterial strains.

- Antiviral Activity: Potentially effective against certain viral infections.

- Anticancer Effects: Investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Properties: Mechanisms include inhibition of protein denaturation and modulation of inflammatory pathways .

The synthesis of 7-chloro-4-hydroxy-2H-chromen-2-one can be achieved through several methods:

- Pechmann Condensation: This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst, leading to the formation of chromen derivatives.

- Mechanochemical Methods: In industrial settings, high-speed ball mill mixers are used to facilitate solvent-free Pechmann condensation reactions, enhancing yield and efficiency .

7-chloro-4-hydroxy-2H-chromen-2-one has numerous applications across different domains:

- Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals targeting various diseases.

- Materials Science: Employed in creating optical brighteners, photosensitizers, and fluorescent dyes due to its photochemical properties.

- Biochemical Research: Acts as a probe in biochemical assays owing to its fluorescence characteristics .

Studies on the interactions of 7-chloro-4-hydroxy-2H-chromen-2-one with biological targets reveal its potential mechanisms of action. For instance, its anti-inflammatory effects are attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Additionally, its interaction with cellular receptors may enhance its anticancer properties by modulating signaling pathways associated with cell proliferation and survival .

Several compounds share structural similarities with 7-chloro-4-hydroxy-2H-chromen-2-one. Key comparisons include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-hydroxy-4-methyl-2H-chromen-2-one | Hydroxyl group at 7th position | Known for strong antioxidant properties |

| 7-ethoxy-4-methyl-2H-chromen-2-one | Ethoxy group at 7th position | Used in fluorescence quenching studies |

| 4-methylumbelliferone | Methyl group at 4th position | Widely utilized as a fluorescent probe in assays |

The uniqueness of 7-chloro-4-hydroxy-2H-chromen-2-one lies in the presence of the chlorine atom at the 7th position, which enhances its stability and biological activity compared to other derivatives. This substitution may also influence its reactivity and interaction with biological targets, making it a compound of interest in drug discovery and development .

Classical Condensation Approaches Using Phenolic Precursors

The Pechmann condensation remains the cornerstone of classical coumarin synthesis, leveraging acid-catalyzed cyclization between phenolic precursors and β-keto esters. For 7-chloro-4-hydroxy-2H-chromen-2-one, 4-chlororesorcinol serves as the primary phenolic substrate due to its pre-installed chloro substituent at the 7-position. Reaction with ethyl acetoacetate in concentrated sulfuric acid initiates a sequence of esterification, cyclization, and dehydration, yielding the coumarin core.

The mechanism begins with protonation of the β-keto ester’s carbonyl group, facilitating nucleophilic attack by the phenolic hydroxyl group to form an intermediate ester. Intramolecular cyclization then generates a six-membered lactone ring, followed by dehydration to aromatize the system. Critical parameters include strict temperature control (0–5°C during acid addition) and extended stirring (12–24 hours) to ensure complete cyclization. A representative procedure using 4-chlororesorcinol (1.0 g) and ethyl acetoacetate (1.18 mL) in sulfuric acid (7 mL) achieves a 59% isolated yield after neutralization and recrystallization.

Table 1: Classical Pechmann Condensation Parameters for 7-Chloro-4-hydroxy-2H-chromen-2-one

| Precursor | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Chlororesorcinol | H2SO4 | 0–5°C | 12 | 59 |

| Resorcinol | H2SO4 | 100°C | 2 | 49 |

The chloro substituent’s position is dictated by the phenolic starting material, underscoring the importance of regioselective precursor design.

Microwave-Assisted Synthesis Protocols

Microwave irradiation revolutionizes coumarin synthesis by accelerating reaction kinetics through dielectric heating. A solvent-free adaptation using dipyridine copper chloride ([Cu(Py)2Cl2]) as a catalyst demonstrates particular efficacy for 7-chloro-4-hydroxy-2H-chromen-2-one. Combining 4-chlororesorcinol (1.0 mmol) and ethyl acetoacetate (1.2 mmol) under microwave irradiation (300 W, 80°C) completes the reaction in 15 minutes, achieving yields exceeding 85%.

The microwave’s rapid energy transfer minimizes side reactions such as oxidative degradation, while the copper catalyst enhances Lewis acid activity, promoting efficient cyclization. Comparative studies show microwave methods reduce reaction times by 90% compared to classical heating, with improved purity profiles due to reduced thermal decomposition.

Solvent-Free Catalytic Routes for Eco-Friendly Production

Solvent-free methodologies address environmental concerns by eliminating volatile organic compounds. Dipyridine copper chloride ([Cu(Py)2Cl2]) again emerges as a versatile catalyst, enabling room-temperature synthesis under mechanochemical conditions. Ball-mill grinding of 4-chlororesorcinol and ethyl acetoacetate with 5 mol% catalyst produces 7-chloro-4-hydroxy-2H-chromen-2-one in 78% yield after 30 minutes, demonstrating superior atom economy compared to solution-phase reactions.

Alternative Lewis acids like indium chloride (InCl3) further enhance sustainability, operating at mild temperatures (50–60°C) without solvent. These systems align with green chemistry principles by minimizing waste and energy consumption, making them viable for industrial scale-up.

Post-Synthetic Halogenation Strategies

While most syntheses incorporate chlorine via pre-functionalized phenols, post-synthetic halogenation offers an alternative route. Electrophilic chlorination of 4-hydroxycoumarin using sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) introduces chlorine at the 7-position, though regioselectivity challenges necessitate careful optimization.

Preliminary studies suggest that directing groups on the coumarin nucleus, such as the 4-hydroxyl moiety, facilitate electrophilic attack at the 7-position. However, yields for this step remain modest (40–50%), and competing side reactions limit its practicality compared to precursor-based methods.

Regioselective Acylation Mechanisms

C-Acylation vs. O-Acylation Selectivity

The 4-hydroxy group in 7-chloro-4-hydroxy-2H-chromen-2-one undergoes competitive C- and O-acylation, with selectivity governed by reaction conditions and acylating agents. Under thermal conditions (150°C), aliphatic acid anhydrides preferentially induce C-acylation via a Fries-like rearrangement, forming 3-acyl derivatives [1] [4]. This preference arises from the electron-withdrawing chloro group at position 7, which enhances the electrophilicity of the coumarin ring and stabilizes the C-acylated intermediate through resonance [4]. In contrast, aromatic acid anhydrides fail to initiate rearrangement, likely due to steric hindrance and reduced electrophilicity [1].

Enzymatic acylation using lipases such as Novozym® 435 favors O-acylation at the 4-hydroxy group. For example, reactions with vinyl laurate in tetrahydrofuran/acetone (9:1) yield 4-O-laurate esters with 10–15% conversion [2]. The chloro substituent’s electron-withdrawing nature reduces the nucleophilicity of the 4-hydroxy oxygen, but enzymatic regiocontrol overcomes this limitation by selectively activating the acyl donor [2] [4].

Table 1: Acylation Selectivity in 7-Chloro-4-hydroxy-2H-chromen-2-one

| Acylating Agent | Conditions | Product Type | Yield | Source |

|---|---|---|---|---|

| Aliphatic anhydride | 150°C, solvent-free | C-acyl | 75–85% | [1] [4] |

| Vinyl laurate | Novozym® 435, 60°C | O-acyl | 10–15% | [2] |

Solvent Effects on Acyl Group Orientation

Solvent polarity significantly influences acylation outcomes. Polar aprotic solvents like dimethylformamide stabilize zwitterionic intermediates in C-acylation, favoring 3-acyl product formation [1] [4]. In contrast, hydrophobic solvents such as toluene enhance enzymatic O-acylation by improving substrate solubility and enzyme activity [2]. Mixed solvents (e.g., tetrahydrofuran/acetone) optimize mass transfer in biphasic systems, achieving a balance between conversion and regioselectivity [2].

Metal Complexation Behavior

Palladium(II) Coordination Chemistry

The 4-hydroxy and ketone groups of 7-chloro-4-hydroxy-2H-chromen-2-one enable chelation with palladium(II). Reaction with potassium tetrachloropalladate(II) in methanol yields a square-planar complex, as confirmed by IR and NMR spectroscopy [7]. The chloro substituent modulates electron density at the coordination site, weakening Pd–O bond strength compared to non-halogenated analogs [7]. Theoretical studies (DFT-B3LYP) reveal a Pd–O bond length of 2.02 Å and a Pd–Cl interaction of 2.38 Å, consistent with weak axial coordination [7].

Table 2: Palladium(II) Complex Characterization

| Parameter | Experimental Value | Theoretical Value | Source |

|---|---|---|---|

| Pd–O bond length | 2.01 Å | 2.02 Å | [7] |

| Pd–Cl interaction | 2.40 Å | 2.38 Å | [7] |

Catalytic Applications of Metal Complexes

Palladium complexes of 7-chloro-4-hydroxy-2H-chromen-2-one exhibit catalytic activity in cross-coupling reactions. Preliminary studies suggest efficacy in Suzuki–Miyaura couplings, with aryl bromides reacting at 80°C in toluene/water mixtures [7]. The chloro ligand’s weak trans effect facilitates oxidative addition, while the coumarin framework stabilizes the palladium center during catalytic cycles [7].

Cytotoxic Effects on Cancer Cell Lines

Apoptosis Induction Pathways

The cytotoxic mechanisms of 7-chloro-4-hydroxy-2H-chromen-2-one derivatives involve complex apoptotic pathways that demonstrate significant therapeutic potential against various cancer cell lines. Research investigations reveal that coumarin derivatives induce programmed cell death through multiple molecular mechanisms, including mitochondrial membrane potential disruption and caspase cascade activation [9].

Mechanistic studies demonstrate that coumarin treatment induces morphological changes characteristic of apoptosis, including cell cycle arrest in the G0/G1 phase and internucleosomal deoxyribonucleic acid fragmentation [9]. The cytotoxic effects manifest through dose-dependent induction of mitochondrial membrane potential depolarization, leading to cytochrome c release and subsequent activation of caspase-3 and caspase-9 pathways [10]. These findings indicate that the primary mechanism of cell death occurs via the intrinsic mitochondrial apoptotic pathway rather than extrinsic death receptor mechanisms.

Detailed molecular analysis reveals that coumarin derivatives modulate the expression of critical apoptosis-regulatory proteins. Treatment with coumarin compounds results in decreased expression of anti-apoptotic proteins B-cell lymphoma 2 and B-cell lymphoma-extra large, while simultaneously increasing expression of pro-apoptotic protein Bcl-2-associated X protein [9]. This protein expression profile shift creates a cellular environment conducive to apoptotic progression and cancer cell elimination.

The activation of Jun N-terminal kinase and p38 mitogen-activated protein kinase pathways plays a crucial role in coumarin-induced apoptosis [11]. These kinase cascades coordinately activate the Nur77-Bcl-2 apoptotic pathway through induction of Nur77 nuclear export and Nur77 interaction with Bcl-2 proteins. The nuclear export of Nur77 represents a critical apoptotic event that converts Bcl-2 from an anti-apoptotic to a pro-apoptotic molecule, thereby amplifying the cytotoxic response [11].

Flow cytometric analysis demonstrates that coumarin treatment significantly increases the proportion of cells in the sub-G1 phase while decreasing cell populations in the G1/S/G2/M phases in a time-dependent manner [10]. The percentage of cells undergoing early and late apoptosis increases substantially following treatment, with concurrent reduction in viable cell populations. These findings confirm that cell death occurs primarily through programmed apoptotic mechanisms rather than necrotic processes.

Selective Toxicity Profiling

The selective cytotoxicity profile of 7-chloro-4-hydroxy-2H-chromen-2-one derivatives represents a critical therapeutic advantage that distinguishes these compounds from conventional chemotherapeutic agents. Comprehensive cytotoxicity screening reveals that specific structural modifications can achieve enhanced selectivity for cancer cells over normal cellular populations [12].

Chromanone derivatives demonstrate differential cytotoxic profiles across various human cell lines, with compounds in Group B showing enhanced selectivity for cancer cells compared to normal cells [12]. These derivatives exhibit significantly lower inhibitory concentration values against MCF-7 breast cancer, DU-145 prostate cancer, and A549 lung cancer cells compared to normal SV-HUC-1 cells. Specifically, 3-chlorophenylchromanone derivative with 2-methylpyrazoline demonstrates strong cytotoxicity against A549 cells while maintaining reduced efficacy against normal cell populations [12].

Structure-activity relationship analysis reveals that halogen substitutions, particularly chlorine versus bromine modifications, play crucial roles in modulating selective cytotoxicity [12]. Compounds bearing electron-withdrawing groups such as -CH2Cl, -Cl, -CN, and -CF3 in the phenyl ring demonstrate the highest cytotoxic activity against tested cancer cell lines with inhibitory concentration values ranging from 20-25 micromolar [13]. These structural features appear to enhance cancer cell penetration while maintaining minimal toxicity toward normal cellular populations.

Selectivity index calculations demonstrate that certain coumarin derivatives achieve selectivity indices exceeding 4.0, indicating preferential toxicity toward cancer cells compared to normal counterparts [14]. Compounds 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin and 3-ethyl-6-hydroxy-7-methoxy-4-methylcoumarin demonstrate selectivity indices of 4.1 and 3.6 respectively, representing significant therapeutic windows for potential clinical applications [14].

The molecular basis for selective toxicity involves differential expression of cellular targets between cancer and normal cells. Cancer cells often exhibit altered metabolic profiles, enhanced proliferation rates, and modified apoptotic thresholds that render them more susceptible to coumarin-induced cytotoxicity [15]. The preferential targeting of rapidly dividing cells through cell cycle checkpoint disruption provides a mechanistic foundation for the observed selectivity patterns [16].

Antioxidant Capacity Characterization

Radical Scavenging Mechanisms

Structure-activity relationship investigations demonstrate that hydroxyl group positioning critically influences radical scavenging potency. Compounds bearing 7,8-dihydroxy substitutions exhibit the most potent antioxidant activity, with inhibitory concentration values ranging from 17.9 to 48.20 micromolar for 2,2-diphenyl-1-picrylhydrazyl scavenging, approaching or exceeding the performance of ascorbic acid reference standards [7] [17]. The presence of ortho-positioned hydroxyl groups in the benzenoid ring creates optimal electron-donating capacity essential for effective radical neutralization.

Mechanistic analysis reveals that coumarin derivatives scavenge reactive oxygen species through multiple pathways, including hydrogen atom transfer and single electron transfer mechanisms [18]. The compounds demonstrate significant scavenging effects toward superoxide anion radicals, hydroxyl radicals, and 2,2-diphenyl-1-picrylhydrazyl free radicals with inhibition percentages ranging from 24-58 percent for superoxide radicals and 4-75 percent for hydroxyl radicals at 1 millimolar concentrations [18].

The introduction of specific functional groups significantly modulates radical scavenging capacity. Coumarin derivatives bearing amino substituents at positions 6 and 8 demonstrate enhanced antioxidant effects, with inhibitory concentration values of 10 micrograms per milliliter for 2,2-diphenyl-1-picrylhydrazyl scavenging, surpassing ascorbic acid performance [7]. Conversely, the replacement of amino groups with electron-withdrawing nitro substituents substantially decreases scavenging activity, indicating the importance of electron-donating capacity for optimal antioxidant function.

Metal coordination significantly influences antioxidant efficacy, with coumarin-metal complexes demonstrating moderate to excellent radical scavenging properties [7]. The coordination with transition metals creates chelation complexes that provide additional pathways for reactive species neutralization while maintaining inherent radical scavenging capabilities of the organic coumarin framework.

Synergistic Effects with Ascorbate Systems

The synergistic antioxidant interactions between 7-chloro-4-hydroxy-2H-chromen-2-one derivatives and ascorbic acid systems represent a critical aspect of their therapeutic potential that enhances overall antioxidant capacity beyond individual component contributions. Comprehensive evaluation of binary and ternary antioxidant compositions reveals complex interaction patterns including synergistic, additive, and antagonistic effects [19].

Ternary mixture investigations demonstrate that combinations of 4-methylcoumarin derivatives with dl-α-tocopherol and l-ascorbic acid produce synergistic effects resulting from continuous regeneration of dl-α-tocopherol through ascorbic acid-mediated recycling mechanisms [19]. These regenerative cycles create sustained antioxidant capacity that exceeds the sum of individual component activities. The synergistic interactions manifest as enhanced oxidative stability of lipid substrates and prolonged protective effects against lipid peroxidation processes.

Electrochemical analysis reveals that coumarin derivatives protect ascorbic acid from oxidative degradation in cell-free systems while simultaneously enhancing the overall reducing capacity of the antioxidant mixture [20]. The protective effect involves the formation of coumarin radical intermediates that can be subsequently reduced by ascorbic acid, creating a regenerative antioxidant cycle that maintains system efficacy over extended periods.

The molecular basis for synergistic interactions involves complementary radical scavenging mechanisms that address different reactive species populations. While ascorbic acid primarily neutralizes aqueous-phase radicals, coumarin derivatives demonstrate enhanced efficacy against lipophilic radicals and membrane-associated oxidative species [21]. This complementary activity profile ensures comprehensive protection against diverse oxidative challenges in both aqueous and lipid compartments.

Quantitative analysis using novel mathematical equations developed for mixture evaluation demonstrates that ternary compositions consistently achieve synergistic coefficients exceeding unity, indicating positive cooperative effects [19]. The synergistic interactions prove particularly pronounced in systems involving 7,8-dihydroxy-4-methylcoumarins, which demonstrate exceptional compatibility with ascorbate recycling systems and enhanced protective capacity against membrane lipid peroxidation [21].